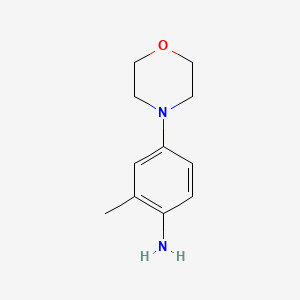

2-Methyl-4-(morpholin-4-yl)aniline

Overview

Description

Synthesis Analysis

The synthesis of morpholines, including compounds like MMA, often involves the reaction of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

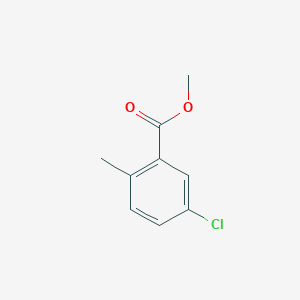

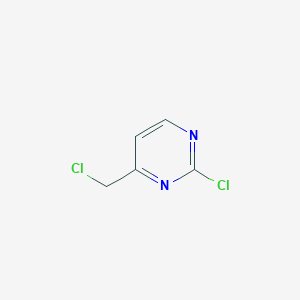

The molecular structure of MMA is based on the morpholine ring, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen. The morpholine ring is attached to a methyl group and an aniline group.

Scientific Research Applications

Kinase Inhibition

A derivative containing a morpholin-4-yl group showed potent inhibition of Src kinase activity and Src-mediated cell proliferation. This optimization led to compounds with significant inhibition capabilities, suggesting potential applications in cancer therapy due to their ability to inhibit tumor growth in xenograft models (Boschelli et al., 2001).

Antimicrobial Activity

Novel aniline derivatives with a morpholin-4-yl group have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Subhash & Bhaskar, 2020).

Synthesis Methodologies

Research has focused on the synthesis of molecules containing the morpholin-4-yl group for various applications, including the development of potent antimicrobials and materials for fluorescence studies. These synthesis routes highlight the versatility of compounds containing the morpholin-4-yl group in chemical research (Kumar et al., 2007; Deepa et al., 2012).

Material Sciences

The morpholin-4-yl group has also been utilized in the development of novel materials, such as morpholinium-functionalized polymers for applications in anion exchange membranes. These materials exhibit high hydroxide conductivity and stability, making them suitable for use in alkaline fuel cells (Hahn et al., 2013).

Therapeutic Applications

Compounds containing morpholin-4-yl groups have been explored for their antiproliferative and apoptotic effects against cancer cell lines, showcasing their potential as therapeutic agents. These studies emphasize the importance of structural optimization to enhance the efficacy and selectivity of such compounds for cancer treatment (Malebari et al., 2021).

Mechanism of Action

Target of Action

It is known that morpholine derivatives and aniline derivatives have been found to interact with various biological targets .

Mode of Action

It can be inferred from the properties of morpholine and aniline derivatives that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

It is known that morpholine and aniline derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Based on the known biological activities of morpholine and aniline derivatives, it can be inferred that the compound might have potential biological activities .

Action Environment

The action, efficacy, and stability of 2-Methyl-4-(morpholin-4-yl)aniline can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

properties

IUPAC Name |

2-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUJDQANIYVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620712 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

581-00-0 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)

![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)